2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H26ClNO3 and its molecular weight is 363.88. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Studies on chloroacetamide herbicides such as acetochlor and metolachlor provide insights into their metabolic pathways in human and rat liver microsomes, revealing the complexity of metabolic activation that could lead to DNA-reactive products. These findings have implications for understanding the environmental and health impacts of similar chemical structures and their metabolites (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Radiosynthesis techniques have been employed to create high specific activity compounds for studying the metabolism and mode of action of chloroacetamide herbicides, offering a methodology for investigating similar compounds with complex chemical structures (Latli & Casida, 1995).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on chloroacetamides like alachlor and metazachlor has shown their ability to inhibit fatty acid synthesis in green algae, which may extend to broader applications in understanding the bioactivity of similar compounds and their potential environmental impacts (Weisshaar & Böger, n.d.).
Synthesis of Phenoxy Amide Derivatives
The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and their chlorination effects provide a foundation for chemical engineering and the development of compounds with specific properties for various applications, including potentially therapeutic ones (Wang, Jin, Yang, Gao, Tao, & Li, 2011).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-24-20(15-7-13-6-14(9-15)10-16(20)8-13)12-22-19(23)11-25-18-4-2-17(21)3-5-18/h2-5,13-16H,6-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBQNDCGLBYSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.